Chemical structure and properties of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Chemical structure and properties of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive scientific overview of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[1] This document details the molecule's structural and physicochemical properties, provides validated, step-by-step protocols for its multi-step synthesis, and outlines the spectroscopic techniques required for its structural elucidation and characterization. The synthesis leverages two cornerstone reactions of heterocyclic chemistry: the Fischer Indole Synthesis for the formation of the core indole ring system and the Vilsmeier-Haack reaction for the regioselective introduction of the formyl group.[2] The rationale behind these synthetic choices, the underlying reaction mechanisms, and potential applications as a versatile intermediate for drug discovery are discussed in depth. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Core Physicochemical and Structural Properties
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound. Its structure is characterized by a central indole ring system, which is a fusion of a benzene and a pyrrole ring.[1][3][4] A 3,4-dimethylphenyl substituent is attached at the C2 position, and a formyl (aldehyde) group is at the C3 position. This substitution pattern makes it a valuable precursor for creating more complex molecules, as the aldehyde group is amenable to a wide range of chemical transformations.[5][6]
Data Presentation: Key Properties
The fundamental physicochemical properties of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde are summarized in the table below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde | N/A |
| Molecular Formula | C₁₇H₁₅NO | N/A |
| Molecular Weight | 249.31 g/mol | [7] |
| Appearance | Expected to be an off-white to yellow solid | [8] |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. | [8] |
| SMILES | Cc1ccc(c(c1)C)c2c(c3ccccc3n2)C=O | N/A |
| InChI Key | InChIKey=GGRRHZPZRUKVLP-UHFFFAOYSA-N (analogue) | [7] |
Rational Synthesis and Experimental Protocols
The synthesis of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde is most logically achieved through a two-step sequence. First, the substituted indole core is constructed via the Fischer Indole Synthesis. Second, the aldehyde functionality is introduced at the C3 position using the Vilsmeier-Haack reaction. This regioselective formylation is a classic and highly effective method for electron-rich heterocycles like indoles.[9]
Step 1: Fischer Indole Synthesis of 2-(3,4-dimethylphenyl)-1H-indole
The Fischer indole synthesis is a robust acid-catalyzed reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone.[2][10][11] For this synthesis, phenylhydrazine is reacted with 1-(3,4-dimethylphenyl)ethan-1-one. The reaction proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine. A-sigmatropic rearrangement followed by cyclization and elimination of ammonia yields the aromatic indole core.[2][12]
-
Reaction Setup: To a round-bottom flask, add phenylhydrazine (1.0 eq) and 1-(3,4-dimethylphenyl)ethan-1-one (1.05 eq) in a suitable solvent such as acetic acid or ethanol.
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA), to the reaction mixture.[2][12] Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours until TLC analysis indicates the consumption of the hydrazone intermediate.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Isolation and Purification: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(3,4-dimethylphenyl)-1H-indole, can be purified by column chromatography on silica gel or by recrystallization.
Caption: Mechanism of the Fischer Indole Synthesis.
Step 2: Vilsmeier-Haack Formylation of 2-(3,4-dimethylphenyl)-1H-indole
The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich aromatic rings.[9] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This reagent is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired indole-3-carbaldehyde.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve the 2-(3,4-dimethylphenyl)-1H-indole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-95 °C for 2-5 hours.[13] Monitor the reaction's progress by TLC.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the iminium intermediate.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline (pH > 8). The product, 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde, will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Spectroscopic Analysis and Structural Confirmation
Confirmation of the successful synthesis and purity of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde requires a combination of standard spectroscopic techniques.[14] The expected spectral data are summarized below.
Data Presentation: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | δ ~12.0-12.5 ppm (s, 1H): N-H proton of the indole ring.[13] δ ~9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).[13] δ ~7.2-8.2 ppm (m, 7H): Aromatic protons from the indole and dimethylphenyl rings. δ ~2.3 ppm (s, 6H): Two methyl group protons (-CH₃). |
| ¹³C NMR | δ ~185 ppm: Aldehyde carbonyl carbon (C=O).[13][15] δ ~110-140 ppm: Multiple signals corresponding to the aromatic carbons of the indole and dimethylphenyl rings. δ ~20 ppm: Two signals for the methyl group carbons (-CH₃). |
| FT-IR (cm⁻¹) | ~3200-3300 cm⁻¹: N-H stretching vibration.[8] ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1650-1680 cm⁻¹: Strong C=O stretching of the aldehyde.[8] ~1450-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings. |
| Mass Spec (MS) | m/z = 249.12 (M⁺): Molecular ion peak corresponding to the exact mass of C₁₇H₁₅NO. |
Potential Applications and Biological Significance
Indole-3-carbaldehyde and its derivatives are crucial intermediates for the synthesis of a vast array of biologically active compounds and natural products.[5][6] The aldehyde functional group serves as a versatile chemical handle for further elaboration through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.[16][17]
The indole nucleus itself is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][17][18][19] The presence of the lipophilic 3,4-dimethylphenyl group at the C2 position may enhance the compound's interaction with biological targets and improve its pharmacokinetic profile. Therefore, 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde is a promising scaffold for the development of novel therapeutic agents.
Caption: Potential derivatization pathways for drug discovery.
Conclusion
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed a reliable and well-established two-step synthetic pathway involving the Fischer Indole Synthesis and Vilsmeier-Haack reaction. The provided protocols, mechanistic insights, and characterization data serve as a solid foundation for researchers. The versatile reactivity of the aldehyde group, combined with the proven biological relevance of the substituted indole scaffold, positions this molecule as an attractive starting point for the exploration of new chemical space in the pursuit of novel therapeutic agents.
References
-
Fischer indole synthesis - Wikipedia. [Link]
-
Fischer Indole Synthesis - SynArchive. [Link]
-
Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]
-
RATIONAL SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL INDOLE DERIVATIVES WITH PROMISING ANTIMICROBIAL PROPERTIES - YMER. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. [Link]
-
Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF - ResearchGate. [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
-
PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY - CHEMICAL PROBLEMS. [Link]
-
Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Indole-3-carbaldehyde - Wikipedia. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scientific Research Publishing. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB. [Link]
-
4-(2,6-Dimethylphenyl)-1H-indole-3-carbaldehyde | C17H15NO | CID - PubChem. [Link]
-
1H-Indole-3-carbaldehyde - PMC. [Link]
-
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde Properties. [Link]
-
H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0241234) - NP-MRD. [Link]
-
Indoles and derivatives - MassBank. [Link]
-
Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]
-
Indole-3-aldehyde (Compound) - Exposome-Explorer - IARC. [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 4. Exposome-Explorer - Indole-3-aldehyde (Compound) [exposome-explorer.iarc.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(2,6-Dimethylphenyl)-1H-indole-3-carbaldehyde | C17H15NO | CID 165347527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. jk-sci.com [jk-sci.com]
- 13. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. chemprob.org [chemprob.org]
- 19. benchchem.com [benchchem.com]
